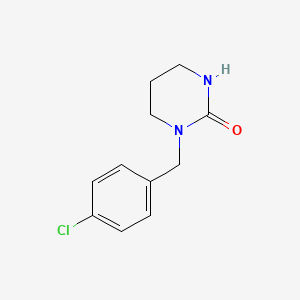

1-(4-chlorobenzyl)tetrahydropyrimidin-2(1H)-one

CAS No.: 34790-85-7

Cat. No.: VC8108042

Molecular Formula: C11H13ClN2O

Molecular Weight: 224.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34790-85-7 |

|---|---|

| Molecular Formula | C11H13ClN2O |

| Molecular Weight | 224.68 g/mol |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]-1,3-diazinan-2-one |

| Standard InChI | InChI=1S/C11H13ClN2O/c12-10-4-2-9(3-5-10)8-14-7-1-6-13-11(14)15/h2-5H,1,6-8H2,(H,13,15) |

| Standard InChI Key | AAAJHRMBUHXWLD-UHFFFAOYSA-N |

| SMILES | C1CNC(=O)N(C1)CC2=CC=C(C=C2)Cl |

| Canonical SMILES | C1CNC(=O)N(C1)CC2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound features a tetrahydropyrimidin-2(1H)-one core substituted with a 4-chlorobenzyl group at the N1 position. Key structural attributes include:

| Property | Value |

|---|---|

| CAS Registry Number | 34790-85-7 |

| Molecular Formula | |

| Molecular Weight | 224.69 g/mol |

| IUPAC Name | 1-[(4-Chlorophenyl)methyl]-1,3-diazinane-2-one |

Spectral and Physicochemical Data

-

Hazard Statements: H302 (harmful if swallowed), H312 (harmful in contact with skin), H332 (harmful if inhaled) .

Synthetic Methodologies

General Synthesis Routes

The compound is synthesized via cyclocondensation reactions. A representative approach involves:

-

Substrate Preparation: 4-Chlorobenzylamine reacts with urea derivatives.

-

Cyclization: Catalyzed by bases such as CsCO under reflux conditions .

Example Reaction Scheme:

Optimization Strategies

-

Catalyst Screening: Alkali metal carbonates (e.g., CsCO) improve yields up to 86% .

-

Solvent Systems: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

Pharmacological and Biological Applications

Anti-Inflammatory Activity

TAK-442 reduces monocyte chemoattractant protein-1 (MCP-1) production in endothelial cells by targeting protease-activated receptor 1 (PAR1) . This suggests potential cross-reactivity for 1-(4-chlorobenzyl)tetrahydropyrimidin-2(1H)-one in inflammatory pathways.

Other Therapeutic Hypotheses

-

Anticancer Activity: Related compounds show modulation of apoptosis pathways.

-

Antimicrobial Properties: Tetrahydropyrimidinones inhibit bacterial growth via undefined mechanisms .

| GHS Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H332 | Harmful if inhaled |

Precautionary Measures

-

Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection .

-

First Aid: Rinse skin/eyes with water; seek medical attention if ingested .

Analytical Characterization

Spectroscopic Data

-

H NMR (DMSO-): δ 7.35–7.28 (m, 4H, Ar-H), 4.35 (s, 2H, CH), 3.45–3.20 (m, 4H, ring CH), 2.70–2.50 (m, 2H, ring CH) .

Chromatographic Methods

Research Gaps and Future Directions

-

Pharmacokinetic Studies: No data exist on absorption, distribution, or metabolism.

-

Target Identification: Mechanism of action remains uncharacterized.

-

Therapeutic Optimization: Structure-activity relationship (SAR) studies could enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume